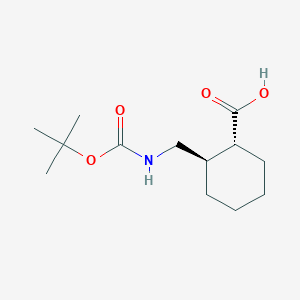

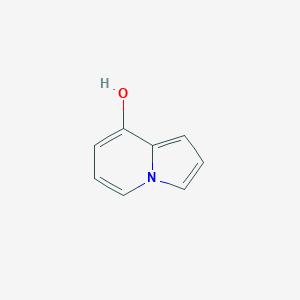

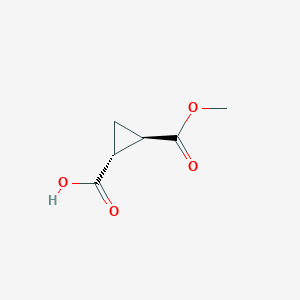

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

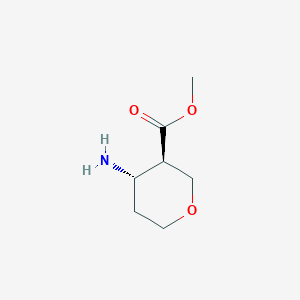

“(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C6H8O4 . It has a molecular weight of 144.13 . It is used in scientific research and has potential applications in various fields such as drug synthesis, organic chemistry, and molecular biology.

Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or semi-solid or solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.科学研究应用

Plant Growth Regulation and Agricultural Applications

(1R,2R)-2-Methoxycarbonylcyclopropanecarboxylic acid: (referred to as ACC) and its derivatives have attracted attention from synthetic chemists due to their high physiological activity as plant growth regulators. ACC plays a crucial role in ethylene biosynthesis, a plant hormone involved in various processes such as fruit ripening, senescence, and stress responses. Researchers explore its potential for enhancing crop yield, disease resistance, and stress tolerance in agriculture .

Medicinal Chemistry and Peptidomimetics

In medicinal chemistry, ACC serves as a conformationally rigid analog of natural amino acids. Its unique cyclopropane ring structure allows researchers to design peptidomimetics—molecules that mimic peptide structures—for drug development. These peptidomimetics can target specific biological pathways, including enzymes and receptors, leading to potential therapeutic applications .

Antiviral Agents

Recent advancements involve designing antiviral agents containing dehydrocoronamic acid (a functional fragment derived from ACC). These agents exhibit remarkable activity against the NS3/4A protease of the hepatitis C virus. The structural features of ACC contribute to its antiviral properties, making it an exciting area of research .

Chiral Synthesis and Asymmetric Catalysis

The chiral nature of ACC opens doors for asymmetric synthesis. Researchers explore its use as a chiral building block in the preparation of complex molecules. The cyclopropane ring provides a unique three-dimensional scaffold, enabling the creation of enantioselective reactions and catalytic processes .

Materials Science and Functionalized Cyclopropanes

ACC derivatives can be functionalized to introduce specific groups or modify their properties. Researchers investigate their use in materials science, such as designing novel polymers, ligands, or catalysts. The cyclopropane motif offers a versatile platform for creating diverse functional materials .

Biochemical Studies and Enzyme Inhibition

ACC and its analogs serve as valuable tools in studying enzyme mechanisms. By inhibiting enzymes involved in ethylene biosynthesis, researchers gain insights into plant physiology and stress responses. These studies contribute to our understanding of metabolic pathways and may lead to innovative enzyme inhibitors for various applications .

安全和危害

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .

属性

IUPAC Name |

(1R,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRAJLZEAOBJIV-QWWZWVQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid | |

CAS RN |

52920-02-2 |

Source

|

| Record name | rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

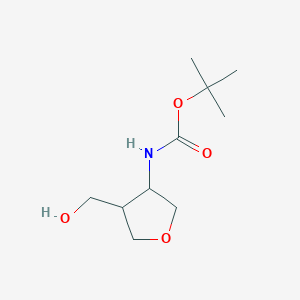

![Methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate](/img/structure/B8012465.png)

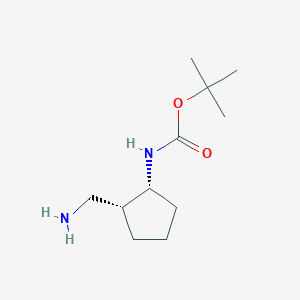

![tert-Butyl N-[cis-2-cyanocyclopentyl]carbamate](/img/structure/B8012471.png)

![Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate](/img/structure/B8012475.png)